1-(1-Chloropropyl)-2,3-dimethyl benzene
Description
1-(1-Chloropropyl)-2,3-dimethyl benzene is a chlorinated aromatic hydrocarbon featuring a benzene ring substituted with a 1-chloropropyl chain and two methyl groups at positions 2 and 3. Its molecular formula is C₁₁H₁₅Cl (inferred from related compounds in and ), with a molecular weight of approximately 182.7 g/mol (calculated). This compound is structurally distinct due to the combination of a branched chloropropyl group and vicinal methyl substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H15Cl |
|---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-(1-chloropropyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3 |
InChI Key |
IXAQODWMKLYNHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC(=C1C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloropropyl)-2,3-dimethyl benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloropropyl)-2,3-dimethyl benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH in aqueous or alcoholic solutions.
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Alcohols.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
1-(1-Chloropropyl)-2,3-dimethyl benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloropropyl)-2,3-dimethyl benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, forming various substituted products. The pathways involved include the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
Substituent Position and Chain Length Effects
The position and length of alkyl/chloroalkyl chains significantly impact chemical behavior. Key comparisons include:
*LogP estimated via analogy to C₉H₁₁Cl analogs with similar substituents .
- The chloropropyl chain (vs. chloromethyl) increases hydrophobicity (higher logP), enhancing lipid solubility and possibly bioavailability .
Physicochemical Properties
- LogP (Octanol-Water Partition Coefficient): The logP of 1-(chloromethyl)-2,3-dimethyl benzene is 3.042, indicating moderate hydrophobicity . The longer chloropropyl chain in the target compound likely elevates logP to ~3.5, aligning with trends in alkyl chain elongation . In contrast, 2,5-dimethylbenzyl chloride (logP 3.042) shows similar hydrophobicity despite differing substituent positions, suggesting logP is less sensitive to methyl placement than chain length .
Thermal Stability :
- Chlorinated aromatic compounds with branched chains (e.g., 1-chloropropyl) typically exhibit lower thermal stability compared to linear analogs due to steric strain, though direct data for this compound are unavailable .
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